molecular formula C11H12O4 B3425081 2,5-Dimethoxycinnamic acid CAS No. 38489-74-6

2,5-Dimethoxycinnamic acid

Cat. No.: B3425081
CAS No.: 38489-74-6
M. Wt: 208.21 g/mol
InChI Key: JPQWWJZORKTMIZ-ZZXKWVIFSA-N
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Description

2,5-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Mode of Action

It’s known that it forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid . More research is needed to elucidate the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known to be a hydroxycinnamic acid , a class of compounds that are involved in various biological processes

Pharmacokinetics

A study on a similar compound, 3,4-dimethoxycinnamic acid, found that it was rapidly absorbed in the free form most likely by passive diffusion in the upper gastrointestinal tract . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

It’s known that it forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid , but the implications of this interaction at the molecular and cellular level are not well-understood

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is refluxed at 90°C for 2 hours, followed by cooling and acidification with hydrochloric acid to precipitate the product . Another method involves the use of dipotassium peroxodisulfate and palladium diacetate in 1,4-dioxane and acetic acid at 80°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves recrystallization or column chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the methoxy groups and the conjugated double bond in the cinnamic acid structure .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,5-Dimethoxycinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,5-Dimethoxycinnamic acid can be compared with other cinnamic acid derivatives such as ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid. These compounds share similar structural features but differ in the position and number of methoxy groups, which influence their chemical reactivity and biological activity. For instance, ferulic acid has a single methoxy group and exhibits strong antioxidant properties, while sinapic acid has two methoxy groups and is known for its anti-inflammatory effects .

Similar Compounds

  • Ferulic acid
  • Sinapic acid
  • 3,4-Dimethoxycinnamic acid
  • p-Coumaric acid
  • Caffeic acid

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQWWJZORKTMIZ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10538-51-9, 38489-74-6
Record name 2',5'-Dimethoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-dimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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